molecular formula C7H5Cl2N3 B2888336 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine CAS No. 1823930-41-1

5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2888336
CAS No.: 1823930-41-1
M. Wt: 202.04
InChI Key: ZDRSANSMVFLCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine (CAS 1823930-41-1) is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound features an imidazo[4,5-b]pyridine scaffold, which is recognized as a privileged structure in the design of biologically active molecules . The molecular formula is C7H5Cl2N3, and it has a molecular weight of 202.04 g/mol . Its primary research application is as a key precursor in the design and synthesis of highly selective Aurora-A kinase inhibitors . Aurora kinases are a family of serine/threonine kinases that play critical roles in cell division and are prominent anticancer targets . The structural core of this compound allows for strategic derivatization, enabling researchers to exploit subtle differences in the ATP-binding pockets of Aurora kinase isoforms to achieve selective inhibition . This selectivity is crucial for developing chemical tools to dissect the distinct biological functions of Aurora-A in processes like centrosome maturation and bipolar spindle formation, beyond what is possible with pan-Aurora inhibitors . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires storage under an inert atmosphere at 2-8°C to ensure stability . Handle with appropriate precautions, as it is classified with the signal word "Danger" and hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

5,7-dichloro-1-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSANSMVFLCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 4,6-dichloro-2,3-diaminopyridine with formaldehyde in methanol. The reaction is carried out at a controlled temperature of 10-20°C for 24 hours. After the reaction, methyl tert-butyl ether is added, and the mixture is stirred for 2-3 hours before filtration .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reagents like sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

    Medicine: It has potential therapeutic applications due to its antimicrobial and bactericidal properties.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine involves the inhibition of microbial growth by interfering with essential biological processes. The compound targets specific enzymes and pathways in microorganisms, leading to their inactivation and death. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of DNA synthesis and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[4,5-b]pyridine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 5,7-dichloro-1-methyl-1H-imidazo[4,5-b]pyridine with structurally related analogs:

Structural Features and Substitution Patterns

Compound Name Substituents Key Structural Differences
This compound 5-Cl, 7-Cl, 1-CH₃ Dichloro substitution enhances kinase binding
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 2-NH₂, 6-Ph, 1-CH₃ Aryl and amino groups confer carcinogenicity
6-Chloro-2-(1,3-dimethyl-pyrazol-4-yl)-7-piperazinyl analog 6-Cl, 2-pyrazolyl, 7-piperazinyl Bulky substituents improve FLT3-ITD kinase inhibition
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine 2-pyridinyl Enhanced antibacterial activity

Structure-Activity Relationships (SAR)

  • Chlorine Substituents : Dichloro substitution at positions 5 and 7 enhances kinase inhibition by improving hydrophobic interactions with ATP-binding pockets .
  • N-Methyl Group : The 1-methyl group reduces metabolic degradation, increasing bioavailability .
  • Amino vs. Chloro Groups: Amino substituents (e.g., PhIP) correlate with carcinogenicity via DNA adduct formation, whereas chloro groups favor therapeutic targeting .

Biological Activity

5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine (CAS Number: 1823930-41-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H5Cl2N3, with a molecular weight of 202.04 g/mol. It exhibits the following physical properties:

  • Density : 1.60 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 320.1 ± 52.0 °C (predicted)
  • Storage Conditions : Inert atmosphere at 2-8 °C .

Biological Activity Overview

This compound has been studied for various biological activities, particularly its potential as an antitubercular agent and its effects on other pathogens.

Antitubercular Activity

A study highlighted the synthesis of imidazopyridine derivatives, including this compound, which were screened for antitubercular activity against Mycobacterium tuberculosis (M. tuberculosis). The synthesized compounds demonstrated significant in vitro activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L .

CompoundMIC (μmol/L)
5c0.6
5g0.5
5i0.8
5u0.7

The study utilized molecular docking studies that indicated promising interactions with the DprE1 enzyme, which is crucial for the survival of M. tuberculosis .

Trypanosomiasis Activity

Another investigation focused on the potential of imidazopyridine derivatives in treating human African trypanosomiasis (HAT). The results showed that certain derivatives exhibited potent enzyme inhibition against Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), suggesting that modifications to the imidazopyridine structure could enhance biological activity .

The biological activity of this compound is attributed to its interaction with specific enzymes and proteins involved in pathogen metabolism and survival:

  • DprE1 Inhibition : The compound shows promising binding affinity to DprE1, an essential enzyme for mycobacterial cell wall synthesis.
  • Enzyme Inhibition in Trypanosomes : The structure-guided design revealed that modifications at specific positions on the imidazopyridine ring significantly influence enzyme inhibition potency .

Case Studies and Research Findings

Recent literature has provided insights into the efficacy of this compound and its derivatives:

  • Antitubercular Screening : A study found that derivatives with substitutions at specific positions on the imidazopyridine ring exhibited enhanced antitubercular activity compared to unsubstituted analogs .
  • Trypanosomiasis Research : Research into novel treatments for HAT revealed that certain derivatives based on imidazopyridine structures could serve as effective leads for drug development against this disease .
  • Comparative Studies : Comparative analyses have shown that compounds based on the imidazopyridine framework tend to outperform traditional antibiotics in specific assays against resistant strains of pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of substituted pyridine precursors with chlorinating agents. A validated protocol uses POCl₃ under reflux conditions to introduce chlorine substituents at the 5- and 7-positions, followed by methylation at the 1-position using iodomethane in the presence of a base (e.g., K₂CO₃). Key parameters include reaction time (12–24 hours), temperature (70–100°C), and stoichiometric ratios of reagents to minimize byproducts .
  • Critical Factors : Impurities often arise from incomplete chlorination or over-methylation; purity >98% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound characterized, and what interactions govern its crystallinity?

  • Characterization Tools : X-ray crystallography confirms a planar bicyclic core with Cl substituents at 5- and 7-positions. The methyl group at N1 induces steric hindrance, reducing π-stacking efficiency compared to unmethylated analogs. Hydrogen bonding with solvent molecules (e.g., DMSO) stabilizes the crystal lattice .
  • Data : Bond lengths (C-Cl: ~1.73 Å, C-N: ~1.32 Å) and dihedral angles (<5° deviation from planarity) are consistent with imidazo[4,5-b]pyridine derivatives .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Poor aqueous solubility (<1 mM at pH 7.4); DMSO or ethanol is recommended for stock solutions (10 mM). Solubility improves in polar aprotic solvents like acetonitrile .
  • Stability : Degrades <5% over 6 months at −20°C. Light-sensitive; storage in amber vials is advised. Hydrolytically stable at pH 4–8 but degrades in strong acids/bases .

Advanced Research Questions

Q. How does this compound inhibit Aurora kinases, and what structural features drive selectivity?

  • Mechanism : The planar core mimics ATP’s adenine moiety, competing for the kinase ATP-binding pocket. Chlorine atoms at 5- and 7-positions enhance hydrophobic interactions with conserved residues (e.g., Leu139 in Aurora A), while the methyl group reduces off-target effects on non-kinase proteins .
  • Selectivity Data : IC₅₀ values for Aurora A (12 nM) vs. Aurora B (85 nM) suggest steric compatibility with Aurora A’s smaller active site .

Q. What computational methods are used to predict the binding affinity of this compound derivatives?

  • Approach : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with kinase domains, prioritizing derivatives with ΔG < −9 kcal/mol .
  • Validation : Correlation between computed binding energies and experimental IC₅₀ values (R² = 0.89) confirms predictive accuracy .

Q. How do substituent modifications at the 2- and 6-positions affect the antifungal activity of imidazo[4,5-b]pyridine analogs?

  • SAR Analysis : Introducing electron-withdrawing groups (e.g., -NO₂) at position 2 enhances antifungal potency (MIC = 2 µg/mL vs. Candida albicans), while bulky groups (e.g., -Ph) reduce membrane penetration. Position 6 modifications alter metabolic stability but not efficacy .
  • Experimental Design : Use time-kill assays and ergosterol biosynthesis inhibition studies to differentiate fungicidal vs. fungistatic effects .

Q. What analytical techniques resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?

  • Strategies :

  • HPLC-MS/MS quantifies intracellular compound levels to distinguish poor bioavailability from true low potency.
  • Isothermal Titration Calorimetry (ITC) measures binding thermodynamics, identifying false positives in kinase inhibition assays caused by aggregation .
    • Case Study : Discrepancies in IC₅₀ values for PI3Kα inhibition (5 nM vs. 50 nM) were traced to buffer composition (DMSO >1% destabilizes the kinase) .

Q. How can cross-coupling reactions expand the functional diversity of this compound?

  • Methodology : Suzuki-Miyaura coupling at position 5 (using Cl as a leaving group) introduces aryl/heteroaryl groups. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (3:1) at 80°C for 8 hours .
  • Applications : Derivatives with biotin or fluorophore tags enable target engagement studies via pull-down assays or fluorescence polarization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.